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KSK120

Chlamydia trachomatis 2-Pyridone Amide EC50

Researchers studying chlamydial G-6P metabolism face a critical gap: broad-spectrum antibiotics confound microbiota-dependent assays. KSK120 (CAS 1638100-63-6) solves this with selective C. trachomatis inhibition (EC₅₀ 1.25 µM) while preserving host cell viability (98.84% at 50 µM) and commensal E. coli populations. • Blocks glycogen accumulation in chlamydial inclusions-the only 2-pyridone amide with this phenotype • Pan-serovar activity across LGV-2, D, and A with ~10,000-fold infectivity reduction at 10 µM • Well-defined resistance mechanism (uhpC) enables genetic selection experiments

Molecular Formula C28H22N2O2S
Molecular Weight 450.6 g/mol
Cat. No. B13434936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSK120
Molecular FormulaC28H22N2O2S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N(C(=O)C=C2CC4=CC=CC5=CC=CC=C54)C(=CS3)C(=O)NC6=CC=CC=C6
InChIInChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32)
InChIKeyTYPJPKPPPMYZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KSK120: Glucose-6-Phosphate Metabolism Inhibitor


KSK120 is a 2-pyridone amide compound that acts as a selective inhibitor of the obligate intracellular pathogen Chlamydia trachomatis [1]. Discovered through a visual phenotypic screen, KSK120 blocks the developmental cycle of C. trachomatis, resulting in reduced infectivity of progeny elementary bodies [1]. Its mechanism involves targeting the bacterial glucose-6-phosphate (G-6P) metabolism pathway, as evidenced by resistance mutations in the uhpC gene encoding a G-6P importer [1]. KSK120 exhibits an EC50 of 1.25 µM against C. trachomatis LGV-L2 in HeLa cells and demonstrates high selectivity, with no detectable effect on Escherichia coli growth or host cell viability at concentrations up to 50 µM [1].

KSK120 vs. Analogs: Mechanistic Divergence


Despite belonging to the same chemical class, KSK120 and its second-generation analog KSK213 exhibit fundamentally distinct mechanisms of action, resistance profiles, and phenotypic signatures [1][2]. KSK120 targets G-6P metabolism and causes profound depletion of glycogen stores within chlamydial inclusions [1]. In contrast, KSK213 does not alter glycogen accumulation and instead acts on the transcriptional machinery, with resistance mutations arising in DEAD/DEAH RNA helicase and RNase III [2]. Importantly, the KSK213-resistant strain HepAG571SRncP177T displays cross-resistance to KSK120, confirming that the two compounds engage overlapping but non-identical pathways [2]. Furthermore, KSK213 is inactive against the closely related animal pathogens Chlamydia muridarum and Chlamydia caviae [2], whereas KSK120's activity on these species remains uncharacterized but its selectivity for C. trachomatis over commensal E. coli is well-documented [1]. These divergent pharmacological fingerprints preclude simple substitution; selection between KSK120 and analogs must be guided by the specific biological question or screening endpoint.

KSK120: Differentiation vs. Analogs and Antibiotics


Potency and Host Cell Selectivity vs. KSK213

KSK120 exhibits an EC50 of 1.25 µM against C. trachomatis LGV-L2 in HeLa cells [1]. In a separate study, the second-generation analog KSK213 demonstrated an EC50 of 59 nM against the same serovar under comparable reinfection assay conditions [2]. While KSK213 is approximately 21-fold more potent, KSK120 has been extensively characterized for host cell safety, showing 98.84% ± 2.35% proliferation of uninfected HeLa cells at 50 µM, indicating negligible cytotoxicity [1]. KSK213 is also reported to have reduced host cell toxicity compared to KSK120 [2], but direct quantitative comparison of cytotoxicity across studies is limited.

Chlamydia trachomatis 2-Pyridone Amide EC50 Cytotoxicity

Glycogen Accumulation Blockade vs. KSK213

Direct head-to-head comparison of KSK120 and KSK213 at 5 µM revealed a critical phenotypic divergence. KSK120 completely blocked glycogen accumulation within C. trachomatis inclusions, as assessed by iodine staining [1][2]. In contrast, KSK213 at the same concentration had no detectable effect on glycogen deposition, with inclusion glycogen stores appearing identical to untreated controls [2]. This difference aligns with the genetic evidence that KSK120 resistance maps to the G-6P importer uhpC, whereas KSK213 resistance involves RNA helicase and RNase III [2].

Glycogen Metabolism Chlamydia Inclusion Phenotypic Screening

Divergent Resistance Mutations vs. KSK213

Whole-genome sequencing of C. trachomatis strains resistant to KSK120 identified point mutations in uhpC, which encodes a glucose-6-phosphate importer [1]. In contrast, resistance to KSK213 arose from amino acid substitutions in DEAD/DEAH box RNA helicase (HepAG571S) and RNase III (RncP177T) [2]. Notably, the KSK213-resistant double mutant HepAG571SRncP177T displayed significant cross-resistance to KSK120, with reduced susceptibility compared to wild-type [2]. Conversely, a previously characterized KSK120-resistant strain carrying the UhpCA394T mutation remained fully sensitive to KSK213 [2].

Antibiotic Resistance uhpC DEAD/DEAH Helicase

Pan-Serovar Anti-Infectivity Activity

KSK120 at 10 µM nearly completely blocked the generation of infectious elementary bodies for three clinically important C. trachomatis serovars: LGV-2 (lymphogranuloma venereum), D (urogenital infections), and A (trachoma) [1]. Quantitatively, treatment resulted in approximately 10,000-fold fewer infectious progeny compared to DMSO-treated controls across all three serovars [1]. The EC50 for serovar LGV-2 was 1.25 µM [1]. This pan-serovar activity supports the utility of KSK120 as a broad-spectrum research tool for C. trachomatis biology.

Serovar Coverage LGV Trachoma Infectivity Reduction

Narrow-Spectrum Activity vs. Standard Antibiotics

In a reinfection assay with C. trachomatis L2 wild-type and KSK213-resistant HepAG571SRncP177T strains, KSK120 at 2.5 µM inhibited infectivity in both genetic backgrounds [2]. In the same experimental system, the standard-of-care antibiotics doxycycline and azithromycin also inhibited bacterial growth [2]. However, unlike these broad-spectrum antibiotics, KSK120 exhibits pronounced species selectivity: it does not inhibit the growth of Escherichia coli [1] and has minimal impact on host cell viability (98.84% proliferation at 50 µM) [1]. Doxycycline and azithromycin, in contrast, are known to disrupt commensal gut and vaginal flora due to their broad activity against Gram-positive and Gram-negative bacteria.

Antibiotic Comparison Doxycycline Azithromycin Selectivity

KSK120: Optimal Research Applications


Chlamydial G-6P Metabolism and Glycogen Biosynthesis

KSK120 is the only 2-pyridone amide demonstrated to block glycogen accumulation in C. trachomatis inclusions [1][2]. Researchers investigating the role of G-6P uptake and glycogen synthesis in chlamydial pathogenesis should procure KSK120 as a positive control or pathway probe. Its well-defined EC50 (1.25 µM) and established resistance mechanism (uhpC) make it suitable for dose-response studies and genetic selection experiments aimed at identifying additional components of the G-6P utilization pathway [1].

Selective Inhibition in Microbiota-Preserving Models

Due to its inactivity against E. coli and low host cell cytotoxicity (98.84% viability at 50 µM), KSK120 is uniquely suited for experiments where preserving commensal bacterial populations is critical [1]. This includes ex vivo organoid cultures, human microbiota-associated mouse models, or any assay where broad-spectrum antibiotics like doxycycline or azithromycin would confound results by eliminating non-target bacteria [2]. KSK120 enables selective suppression of C. trachomatis without perturbing the surrounding microbial ecosystem.

Cross-Resistance Studies with Second-Generation Analogs

The differential resistance profiles of KSK120 and KSK213 create a powerful experimental system for studying drug target evolution and cross-resistance [2]. Laboratories investigating the emergence of resistance to transcriptional inhibitors (KSK213) can use KSK120 as a comparator to validate that mutations in uhpC do not confer resistance to KSK213 [2]. Conversely, the KSK213-resistant HepAG571SRncP177T strain displays cross-resistance to KSK120, making KSK120 a valuable tool for confirming the specificity of resistance phenotypes [2].

Pan-Serovar Screening in Drug Discovery

KSK120's potent activity across diverse C. trachomatis serovars (LGV-2, D, and A) with a consistent ~10,000-fold reduction in infectivity at 10 µM establishes it as a reliable positive control for high-throughput screens targeting any of the major clinical serovars [1]. Procurement of KSK120 allows screening laboratories to benchmark new chemical entities against a validated, pan-serovar active compound without the need for serovar-specific controls.

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